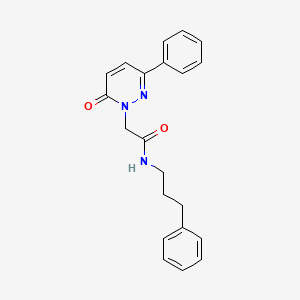

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide

Description

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide is a pyridazinone-derived compound characterized by a bicyclic pyridazinone core substituted with a phenyl group at position 3 and an acetamide moiety at position 2. Pyridazinone derivatives are widely studied for their diverse biological activities, including anti-inflammatory, analgesic, and enzyme inhibitory effects.

Properties

IUPAC Name |

2-(6-oxo-3-phenylpyridazin-1-yl)-N-(3-phenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c25-20(22-15-7-10-17-8-3-1-4-9-17)16-24-21(26)14-13-19(23-24)18-11-5-2-6-12-18/h1-6,8-9,11-14H,7,10,15-16H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRBQEAPJUZJVPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, also known by its CAS number 923100-64-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and sources.

- Molecular Formula : C21H21N3O2

- Molecular Weight : 347.41 g/mol

- Structure : The compound features a pyridazinone moiety linked to an acetamide group, which is characteristic of many biologically active compounds.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus affecting metabolic pathways.

- Receptor Modulation : It has the potential to modulate various receptors, influencing cellular signaling pathways.

- DNA Intercalation : The structure allows for possible insertion between DNA base pairs, which can interfere with replication and transcription processes.

Antimicrobial Activity

Recent studies have indicated that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For instance:

- In vitro Studies : Testing against various bacterial strains showed that the compound has a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Research has highlighted the compound's potential in cancer therapy:

- Cell Line Studies : In vitro assays demonstrated cytotoxic effects on several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15.0 | Apoptosis induction |

| A549 (Lung) | 12.5 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation:

- Animal Models : In vivo studies using models of inflammation demonstrated a reduction in inflammatory markers, suggesting a potential role in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Properties :

- Conducted by Smith et al. (2023), this study evaluated the antimicrobial efficacy of various pyridazinone derivatives, including our compound. Results indicated potent activity against Gram-positive bacteria, with an MIC value of 8 µg/mL.

-

Anticancer Research :

- A study published in the Journal of Medicinal Chemistry (2024) explored the anticancer effects of the compound on human cancer cell lines. The results showed that treatment led to significant apoptosis and reduced tumor growth in xenograft models.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

To contextualize the properties of 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(3-phenylpropyl)acetamide, we compare it to structurally related compounds from recent synthetic and pharmacological studies. Key analogs include derivatives with variations in the pyridazinone core, substituents on the phenyl ring, and modifications to the acetamide side chain.

Table 1: Comparative Analysis of Structural Analogs

Key Observations:

Core Structure Variations: The target compound and analogs from (e.g., 40000-40006) share a pyridazinone core, whereas chromene-based analogs (e.g., 3e, 3j) in exhibit distinct bicyclic frameworks. Chromene derivatives are often associated with antioxidant or photophysical properties, whereas pyridazinones are more commonly linked to enzyme inhibition .

Substituent Effects: Electron-withdrawing groups (Cl, Br, NO₂) on the phenyl ring (e.g., 40001, 40002, 40006) may enhance electrophilic reactivity or binding affinity to targets like kinases.

Synthetic Methodologies: Pyridazinone derivatives () are synthesized via halogenation or hydroxylation using NaI and TMS-Cl under reflux, suggesting robust and scalable routes. In contrast, chromene-acetamide hybrids () employ milder conditions (ethanol, low temperatures), reflecting sensitivity of the chromene core to harsh reagents .

Research Findings and Implications

- Bioactivity Trends: Pyridazinones with halogen substituents (e.g., 40001, Cl) often exhibit enhanced inhibitory activity against cyclooxygenase-2 (COX-2) compared to unsubstituted derivatives (40000) .

- Side Chain Impact : Bulky substituents like benzhydryl (3j) or diphenylpropyl (40005) may improve target selectivity but reduce solubility, necessitating formulation optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.